![molecular formula C10H7F2NO2S2 B7519254 N-(2,6-difluorophenyl)thiophene-2-sulfonamide](/img/structure/B7519254.png)
N-(2,6-difluorophenyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-difluorophenyl)thiophene-2-sulfonamide is a chemical compound that has shown promising results in scientific research. It is commonly referred to as DFTS and belongs to the class of sulfonamides. DFTS has been studied extensively for its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of DFTS is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) that are involved in the inflammatory process. DFTS has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
DFTS has been found to have significant anti-inflammatory and anti-cancer effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. DFTS has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
DFTS has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. It is also stable under normal lab conditions. However, DFTS has certain limitations. It is not very water-soluble and may require the use of organic solvents for administration. It also has a short half-life in vivo, which may limit its therapeutic potential.
Future Directions
There are several future directions for the study of DFTS. One potential direction is the development of novel formulations that increase its solubility and bioavailability. Another potential direction is the study of its potential use in combination with other drugs for the treatment of inflammatory diseases and cancer. The study of its mechanism of action and the identification of its molecular targets is also an important area of future research.
Synthesis Methods
The synthesis of DFTS involves the reaction of 2,6-difluorobenzene with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction yields DFTS as a white solid with a high degree of purity.
Scientific Research Applications
DFTS has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have significant anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease. DFTS has also been found to have anti-cancer properties and has been studied for its potential use in cancer therapy.
properties
IUPAC Name |
N-(2,6-difluorophenyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2S2/c11-7-3-1-4-8(12)10(7)13-17(14,15)9-5-2-6-16-9/h1-6,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUPEWLJLKZWCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NS(=O)(=O)C2=CC=CS2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.